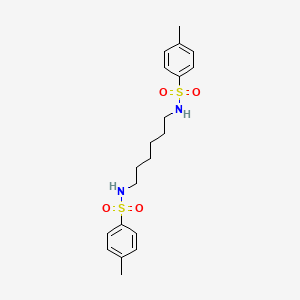
Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked by a hexanediyl chain to two 4-methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] typically involves the reaction of benzenesulfonyl chloride with hexamethylenediamine in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzenesulfonyl chloride+Hexamethylenediamine→Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-]
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzenesulfonamides
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties.
N,N’-1,6-hexanediylbis[4-methyl-]benzenesulfonamide: A closely related compound with slight structural variations.
Uniqueness
Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
69762-22-7 |
|---|---|
Fórmula molecular |
C20H28N2O4S2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]hexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21-15-5-3-4-6-16-22-28(25,26)20-13-9-18(2)10-14-20/h7-14,21-22H,3-6,15-16H2,1-2H3 |
Clave InChI |
QRIHRWAHTHQCQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















